molecular formula C10H6O2S2 B14149876 [2,2'-Bithiophene]-3,3'-dicarbaldehyde CAS No. 19690-70-1

[2,2'-Bithiophene]-3,3'-dicarbaldehyde

Cat. No.: B14149876
CAS No.: 19690-70-1
M. Wt: 222.3 g/mol
InChI Key: AJBHYQABTQGDED-UHFFFAOYSA-N
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Description

[2,2'-Bithiophene]-3,3'-dicarbaldehyde (CAS 19690-70-1) is a high-purity chemical building block of significant interest in advanced materials research . This compound features a planar bithiophene core, which is a conjugated system known for its electron-rich properties, functionalized with two aldehyde groups at the 3 and 3' positions . These aldehyde groups serve as versatile reactive handles for constructing more complex molecular architectures, most notably through Schiff base condensation reactions with primary amines to form conjugated organic frameworks and ligands for coordination chemistry . While direct application data for this specific 3,3'-isomer is limited in the public literature, its well-studied structural isomer, [2,2'-Bithiophene]-5,5'-dicarbaldehyde, demonstrates the high research value of dicarboxylate-bithiophenes. These applications are likely transferable and illustrate the potential of this compound class. The 5,5'-isomer is extensively utilized in the development of conjugated polymers for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs), due to the tunable electronic properties of the thiophene backbone . Furthermore, such dialdehydes are crucial precursors in the synthesis of covalent organic frameworks (COFs)—porous, crystalline materials with applications in gas storage, separation, and catalysis . Researchers can leverage the 3,3'-substitution pattern to fine-tune the molecular geometry and electronic properties of resulting materials, potentially leading to novel characteristics not achievable with the 5,5'-isomer. Key Identifiers: • CAS Number: 19690-70-1 • Molecular Formula: C 10 H 6 O 2 S 2 • Molecular Weight: 222.28 g/mol Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the supplied Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19690-70-1

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(3-formylthiophen-2-yl)thiophene-3-carbaldehyde

InChI

InChI=1S/C10H6O2S2/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10/h1-6H

InChI Key

AJBHYQABTQGDED-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C=O)C2=C(C=CS2)C=O

Origin of Product

United States

Synthetic Methodologies for 2,2 Bithiophene 3,3 Dicarbaldehyde and Its Precursors

Strategies for Regioselective Functionalization of 2,2'-Bithiophene (B32781) at 3,3'-Positions

Regiocontrol is the central challenge in synthesizing 3,3'-substituted bithiophenes. The most effective strategies involve creating a stable precursor where the 3 and 3' positions are activated for subsequent conversion to formyl groups. This is typically achieved by first introducing halogen atoms at these specific positions.

The most critical precursor for [2,2'-Bithiophene]-3,3'-dicarbaldehyde is 3,3'-Dibromo-2,2'-bithiophene. This compound serves as a versatile intermediate, allowing for the subsequent introduction of formyl groups through metal-halogen exchange. ossila.com One prominent synthetic route to this precursor involves the oxidative coupling of a 3-halothiophene.

A well-documented method starts with 3-bromothiophene. chemicalbook.com Deprotonation at the 2-position is achieved using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated species undergoes an oxidative coupling reaction in the presence of a copper(II) salt, such as copper(II) chloride (CuCl₂), to yield 3,3'-Dibromo-2,2'-bithiophene with high regioselectivity and good yields. chemicalbook.com

Another pathway involves the selective debromination of a polybrominated bithiophene. For instance, 3,3′,5,5′-Tetrabromo-2,2′-bithiophene can be selectively reduced using zinc powder in a mixture of ethanol (B145695), water, and acetic acid to remove the bromine atoms at the more reactive 5 and 5' positions, yielding the desired 3,3'-dibromo precursor. chemicalbook.comnih.gov

Starting MaterialReagentsKey ConditionsYieldReference
3-Bromothiophene1. LDA, THF2. CuCl₂-78 °C to room temperature85% chemicalbook.com
3,3′,5,5′-Tetrabromo-2,2′-bithiopheneZn, EtOH, H₂O, Acetic AcidReflux92% chemicalbook.com

With 3,3'-Dibromo-2,2'-bithiophene in hand, the most direct route to the target dicarbaldehyde is through a lithium-halogen exchange reaction followed by formylation. commonorganicchemistry.com This classic organometallic transformation is a powerful tool for creating carbon-carbon bonds.

The process involves treating the dibrominated precursor with two equivalents of an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). commonorganicchemistry.com The organolithium reagent preferentially exchanges with the bromine atoms, generating a reactive 3,3'-dilithio-2,2'-bithiophene intermediate. This species is then quenched by adding a suitable formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used electrophile for this purpose. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net An aqueous workup subsequently hydrolyzes the intermediate to afford the final this compound. The success of this reaction is highly dependent on maintaining strictly anhydrous conditions and low temperatures to prevent side reactions. researchgate.net

Vilsmeier-Haack Formylation in the Context of Bithiophene Dicarbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). jk-sci.comcambridge.org This reagent acts as a mild electrophile in an electrophilic aromatic substitution reaction.

Alternative Synthetic Routes to Formyl Groups on Bithiophene Scaffolds

Beyond the primary methods, other formylation techniques exist, though they are less commonly reported for this specific target.

The Rieche formylation is one such alternative. This method uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄). commonorganicchemistry.com It is another example of electrophilic aromatic substitution and would face the same regioselectivity challenges as the Vilsmeier-Haack reaction when applied to an unblocked bithiophene core.

Another approach could involve the Sommelet reaction , where a bis(halomethyl)bithiophene precursor is treated with hexamethylenetetramine. This would require the synthesis of 3,3'-bis(bromomethyl)-2,2'-bithiophene, which presents its own synthetic challenges.

Purification and Characterization Techniques in Synthetic Endeavors

The successful synthesis of this compound and its precursors requires rigorous purification and thorough characterization to confirm the identity and purity of the compounds.

Purification:

Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for purifying both the final product and its intermediates, such as 3,3'-Dibromo-2,2'-bithiophene. chemicalbook.com A non-polar eluent system, like hexane or a hexane/dichloromethane mixture, is typically employed.

Recrystallization: This is a powerful method for obtaining highly pure crystalline material. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize. Hexane is often used for the recrystallization of 3,3'-Dibromo-2,2'-bithiophene. chemicalbook.com

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For 3,3'-Dibromo-2,2'-bithiophene, the ¹H NMR spectrum shows two characteristic doublets in the aromatic region, corresponding to the protons at the 4,4' and 5,5' positions. chemicalbook.com For the final dicarbaldehyde, the appearance of a singlet for the aldehyde protons (-CHO) and the corresponding shifts in the aromatic proton signals confirm the successful formylation.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds. The isotopic pattern observed for bromine-containing compounds in the mass spectrum of 3,3'-Dibromo-2,2'-bithiophene is a definitive characteristic. chemicalbook.com

Infrared (IR) Spectroscopy: For the final product, IR spectroscopy is useful for identifying the characteristic carbonyl (C=O) stretching frequency of the aldehyde groups, which typically appears in the region of 1670-1700 cm⁻¹.


Chemical Reactivity and Derivatization of 2,2 Bithiophene 3,3 Dicarbaldehyde

Condensation Reactions with Amine-Containing Monomers

Condensation reactions, particularly with amine-containing compounds, represent a fundamental class of reactions for [2,2'-Bithiophene]-3,3'-dicarbaldehyde. These reactions involve the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule, leading to the formation of new carbon-nitrogen double bonds.

The reaction between an aldehyde and a primary amine to form an imine, commonly known as a Schiff base, is a robust and widely utilized transformation. In the case of this compound, its two aldehyde groups can react with monoamines or diamines to yield diimines or polymeric structures, respectively.

Research on closely related isomers, such as 3,3′-bithiophene-2,2′-dicarbaldehyde and 3,3′-bithiophene-4,4′-dicarbaldehyde, demonstrates that these compounds readily react with various aromatic amines in ethanol (B145695) to produce the corresponding N-aryl diimino bithiophenes in good yields. nih.govresearchgate.net For instance, the condensation with substituted anilines proceeds efficiently, showcasing the general applicability of this reaction for creating extended π-conjugated systems. When a diamine like orthophenylenediamine is used, the reaction can proceed further to form larger, rigid heterocyclic systems such as dithieno-azepino-benzimidazoles. nih.govresearchgate.net This highlights the potential of this compound to serve as a building block for complex heterocyclic molecules. The general procedure typically involves refluxing the dicarbaldehyde and the amine in a suitable solvent like absolute ethanol. researchgate.net

Table 1: Representative Schiff Base Formation with Bithiophene Dicarbaldehyde Isomers Note: Data is based on reactions with isomers of the subject compound to illustrate typical reactivity.

Bithiophene Dicarbaldehyde IsomerAmine ReactantProduct TypeYieldReference
3,3′-Bithiophene-2,2′-dicarbaldehydeAnilineDiimine (Schiff Base)Good nih.govresearchgate.net
3,3′-Bithiophene-4,4′-dicarbaldehydep-ToluidineDiimine (Schiff Base)Good nih.govresearchgate.net
3,3′-Bithiophene-2,2′-dicarbaldehydeOrthophenylenediamineDithieno[3,4-c;4′,3′-e]azepino[1,2-a]benzimidazole85% researchgate.net
3,3′-Bithiophene-4,4′-dicarbaldehydeOrthophenylenediamineDithieno[2,3-c;3′,2′-e]azepino[1,2-a]benzimidazoleGood nih.govresearchgate.net

The specific placement of the aldehyde groups on the bithiophene core significantly impacts reaction outcomes. For this compound, the formyl groups are located on carbons adjacent to the inter-ring bond. This contrasts with its isomer, [2,2'-Bithiophene]-5,5'-dicarbaldehyde, where the aldehydes are at the terminal positions of the conjugated system.

This positional difference has important stereochemical consequences. The 3,3'-positioning results in greater steric hindrance around the reactive sites compared to the more accessible 5,5'-positions. This can influence the rate of reaction and the conformation of the resulting products. For example, in reactions with planar diamines to form macrocycles or polymers, the geometry imposed by the 3,3'-linkage will lead to a different, likely more twisted, molecular architecture than that derived from the 5,5'-isomer.

The reaction of different dicarbaldehyde isomers with orthophenylenediamine provides a clear example of how aldehyde positionality dictates the structure of the final product. The reaction with 3,3′-bithiophene-2,2′-dicarbaldehyde yields a specific dithieno-azepino-benzimidazole isomer, while the 4,4'-dicarbaldehyde isomer produces a structurally different fused system. nih.govresearchgate.net This selectivity arises because the spatial arrangement of the aldehyde groups determines which atoms can bond during the intramolecular cyclization steps, leading to distinct and predictable isomeric products.

Polymerization Reactions Involving Aldehyde Functionalities

The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization. The aldehyde groups can participate in various polymer-forming reactions, leading to the creation of oligomers and high-molecular-weight polymers with extended π-conjugated backbones, which are of significant interest in materials science.

Polycondensation is a primary strategy for incorporating bithiophene dicarbaldehydes into polymer chains. The reaction of a dialdehyde (B1249045) with a diamine to form a poly(Schiff base) is a classic example. High-temperature polycondensation of [2,2'-Bithiophene]-5,5'-dicarbaldehyde with aromatic diamines like [1,1'-binaphthalene]-4,4'-diamine has been shown to produce soluble, π-conjugated oligomers.

Another powerful application is in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with a highly ordered structure. The solvothermal reaction of [2,2'-Bithiophene]-5,5'-dicarbaldehyde with a multi-functional amine linker, such as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline, in the presence of an acid catalyst, results in the formation of a highly stable, porous COF. rsc.org This reaction proceeds via imine bond formation, creating a robust, extended two-dimensional network. These materials are investigated for applications in photocatalysis and photopolymerization. rsc.org

Table 2: Polycondensation Reactions with Bithiophene Dicarbaldehyde Monomers Note: Data is based on reactions with the 5,5'-isomer to illustrate polycondensation potential.

Monomer 1 (Dicarbaldehyde)Monomer 2 (Amine)Reaction TypeResulting MaterialKey PropertiesReference
[2,2'-Bithiophene]-5,5'-dicarbaldehyde[1,1'-Binaphthalene]-4,4'-diamineHigh-temperature polycondensationπ-conjugated Schiff base oligomer (o-AZdAN2Th)Soluble in CHCl3, Mn ~1.3 kDa, high thermal stability (T5% = 456 °C)
[2,2'-Bithiophene]-5,5'-dicarbaldehyde4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianilineSolvothermal polycondensationCovalent Organic Framework (TTT-BTDA COF)Crystalline, porous, thermally stable rsc.org

Knoevenagel polymerization is an effective method for synthesizing conjugated polymers containing cyano-substituted vinylene linkages (-C(CN)=C-). This reaction involves the base-catalyzed condensation of a dialdehyde with a monomer containing active methylene (B1212753) groups, such as a diacetonitrile derivative. wikipedia.org

While specific examples utilizing this compound are not prevalent, the Knoevenagel polymerization of other thiophene-based dialdehydes demonstrates the viability of this approach. For instance, conjugated polymers have been successfully synthesized via the Knoevenagel reaction between dialdehyde-flanked diketopyrrolopyrrole (DPP) and 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile. nih.govresearchgate.netbit.edu.cn This reaction creates a polymer backbone with alternating electron-donating and electron-accepting units, which is beneficial for electronic applications. The use of a weak base like piperidine (B6355638) or triethylamine (B128534) is typical for catalyzing the condensation. wikipedia.org Given this precedent, this compound is a suitable candidate as the dialdehyde monomer for constructing novel conjugated polymers via Knoevenagel polymerization.

Transformations of Aldehyde Groups

Beyond condensation and polymerization, the aldehyde groups of this compound can undergo a variety of other chemical transformations, further expanding its utility as a synthetic intermediate.

A key transformation is the oxidation of the aldehyde groups to carboxylic acids. The resulting [2,2'-Bithiophene]-3,3'-dicarboxylic acid is a valuable building block in its own right, particularly as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). Standard oxidizing agents can be employed for this conversion.

Conversely, the aldehyde groups can be reduced to primary alcohols to yield [2,2'-Bithiophene]-3,3'-dimethanol. This transformation can be achieved using common reducing agents like sodium borohydride (B1222165). The resulting diol can be used in polyester (B1180765) synthesis or as a precursor for other functional groups.

Furthermore, the aldehyde functionalities are susceptible to olefination reactions, such as the Wittig reaction. Treatment with a phosphorus ylide (e.g., Ph₃P=CH₂) would convert the aldehyde groups into vinyl groups, producing 3,3'-divinyl-2,2'-bithiophene. This reaction provides a direct route to introducing carbon-carbon double bonds, which can be used for subsequent polymerization or cross-coupling reactions.

Oxidation to Dicarboxylic Acid Derivatives

The oxidation of the aldehyde groups in this compound to their corresponding carboxylic acids yields [2,2'-Bithiophene]-3,3'-dicarboxylic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using strong oxidizing agents. While specific documented examples for the direct oxidation of this compound are not extensively detailed in the literature, the oxidation of heterocyclic aldehydes is a well-established process.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). The reaction with potassium permanganate is typically carried out in an aqueous alkaline solution, followed by acidification to yield the carboxylic acid.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO4)Aqueous NaOH or K2CO3, then H+
Jones Reagent (CrO3/H2SO4)Acetone
Silver(I) Oxide (Ag2O)Basic solution (Tollens' reagent)
Hydrogen Peroxide (H2O2)Basic or acidic conditions

The resulting [2,2'-Bithiophene]-3,3'-dicarboxylic acid is a valuable monomer for the synthesis of polyesters and polyamides, where the dicarboxylic acid can be condensed with diols or diamines, respectively.

Reduction to Alcohol Derivatives

The reduction of the dicarbaldehyde to its corresponding diol, [2,2'-Bithiophene]-3,3'-dimethanol, represents another crucial derivatization pathway. This transformation is typically accomplished using hydride-based reducing agents.

Sodium borohydride (NaBH4) is a commonly employed reagent for the selective reduction of aldehydes and ketones to alcohols. documentsdelivered.compressbooks.pub The reaction is generally performed in alcoholic solvents such as methanol (B129727) or ethanol at room temperature. documentsdelivered.com The mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water or a mild acid quenches the reaction and liberates the alcohol.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

Reducing AgentTypical Solvents
Sodium Borohydride (NaBH4)Methanol, Ethanol
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, Tetrahydrofuran
Hydrogen (H2) with Catalyst (e.g., Pd, Pt, Ni)Various solvents

The diol derivative, [2,2'-Bithiophene]-3,3'-dimethanol, can serve as a building block for the synthesis of polyesters, polyethers, and other polymers where the hydroxyl groups can be further functionalized.

Electrophilic and Nucleophilic Substitution Reactions on the Bithiophene Core

The electronic nature of the bithiophene core in this compound is significantly influenced by the two electron-withdrawing aldehyde groups at the 3 and 3' positions. These groups deactivate the aromatic rings towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur, would be directed to the positions meta to the aldehyde groups, which are the 5 and 5' positions. However, due to the deactivating effect, harsh reaction conditions would likely be required, which could lead to side reactions or decomposition.

Conversely, the electron-deficient nature of the aromatic rings, enhanced by the aldehyde substituents, makes the bithiophene core more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups. In the case of 3,3'-disubstitution, this would correspond to the 2, 2', 4, and 4' positions. For a nucleophilic aromatic substitution to occur on the ring itself, a suitable leaving group, such as a halide, would typically need to be present at one of these positions. pressbooks.publumenlearning.comlibretexts.orgnih.govsemanticscholar.org

The more common site for nucleophilic attack on this compound is the electrophilic carbon atom of the aldehyde groups themselves. This reactivity is fundamental to many derivatization strategies, including the formation of imines, oximes, and hydrazones, and is the basis for condensation reactions used in polymer synthesis.

Functionalization for Tailored Electronic and Optical Properties

The functionalization of this compound is a key strategy for tuning the electronic and optical properties of the resulting materials, particularly for applications in organic electronics. The aldehyde groups serve as versatile handles for introducing a wide range of functional moieties through condensation reactions, leading to the formation of conjugated polymers and small molecules with desirable characteristics.

By reacting the dicarbaldehyde with various aromatic or heteroaromatic diamines, a class of conjugated polymers known as poly(azomethine)s or Schiff base polymers can be synthesized. The properties of these polymers can be finely tuned by varying the structure of the diamine comonomer. For instance, incorporating electron-donating or electron-accepting units into the polymer backbone allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's band gap and its absorption and emission properties. rsc.orgmdpi.com

Furthermore, the bithiophene unit itself can be modified at the 5 and 5' positions to introduce additional functionality. For example, the introduction of cyano groups at these positions in a 3,3'-disubstituted-2,2'-bithiophene core has been shown to dramatically lower both the HOMO and LUMO energy levels of the resulting copolymers, leading to materials with n-type semiconducting properties. rsc.org

The versatility of this compound and its derivatives makes them valuable building blocks for the creation of a diverse range of functional organic materials with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to systematically modify the chemical structure allows for a high degree of control over the material's electronic and photophysical properties, paving the way for the development of next-generation organic electronic devices.

Applications of 2,2 Bithiophene 3,3 Dicarbaldehyde in Advanced Materials

Covalent Organic Frameworks (COFs) as Porous Crystalline Materials

Covalent Organic Frameworks are a class of porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. researchgate.nettcichemicals.com Their modular nature allows for the precise design of structures with tailored pore sizes, high surface areas, and desirable functionalities, making them suitable for a wide range of applications. researchgate.net

[2,2'-Bithiophene]-3,3'-dicarbaldehyde functions as a ditopic (two-point connecting) organic linker in the synthesis of COFs. tcichemicals.com The terminal aldehyde groups are key to its role, as they readily undergo condensation reactions with multitopic amine linkers to form stable imine bonds (-C=N-). bohrium.comtcichemicals.com This Schiff base reaction is a cornerstone of COF chemistry due to its reversibility, which allows for "error-checking" and self-healing during the synthesis process, ultimately leading to the formation of a highly crystalline and ordered framework rather than an amorphous polymer. bohrium.com The bithiophene core of the linker imparts specific electronic properties, such as π-conjugation and electron-donating character, which can be harnessed to create COFs with advanced photo- and electrochemical activities. mdpi.commdpi.com

The design of COFs follows the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology (the underlying network structure) and porosity of the final material. mdpi.com The symmetry of the linkers determines the shape of the pores. For instance, combining a linear or bent C2-symmetric linker like this compound with a trigonal C3-symmetric triamine linker typically results in a hexagonal pore topology. mdpi.com

A critical design consideration for thiophene-based linkers is the bond angle they introduce. mdpi.comresearchgate.net Unlike the linear 180° geometry of linkers based on benzene (B151609) or biphenyl, the this compound molecule possesses a distinct, non-linear or "bent" geometry due to the C-S-C bond angles within the thiophene (B33073) rings and the rotational angle between the two rings. This inherent angle is a crucial factor in determining the final COF structure, influencing pore size and shape. researchgate.net The predictable geometry of the linker allows for the rational design of COFs with specific pore environments tailored for particular applications.

The substitution pattern on the bithiophene unit significantly influences the resulting COF's properties. The 3,3'-positioning of the aldehyde groups in this compound, as opposed to the more commonly used linear 5,5'-substitution, introduces a pronounced kink in the linker's backbone. This non-linearity has two major consequences for the COF structure:

Reduced Planarity: While individual 2D COF layers are constructed from planar aromatic linkers, the bent nature of the 3,3'-bithiophene (B186561) linker can disrupt the long-range planarity of the sheets. This can lead to more complex, potentially corrugated, layered structures or favor the formation of interpenetrated 3D networks instead of simple 2D stacked layers.

Increased Structural Flexibility: The introduction of non-linear, flexible linkers can impart dynamic properties to the COF structure. nih.gov The rotational freedom around the central C-C bond of the bithiophene unit, combined with the bent geometry, can allow the framework to exhibit "breathing" behaviors in response to guest molecules or external stimuli. nih.gov This flexibility can be advantageous for applications involving selective guest uptake and separation, where the framework can adapt its pore size to accommodate specific molecules.

The incorporation of the bithiophene moiety into COF structures creates materials with significant potential in catalysis and separation, primarily due to the electronic properties and the presence of sulfur atoms. researchgate.netmdpi.com

Photocatalysis: Thiophene-based COFs are effective photocatalysts. The π-conjugated bithiophene units enhance visible light absorption and promote charge separation and migration, which are critical for photocatalytic activity. mdpi.com These COFs have been successfully used to catalyze organic transformations, such as the selective oxidation of sulfides to sulfoxides and the oxidative coupling of amines, using visible light and molecular oxygen as a green oxidant. mdpi.comrsc.org

Separation and Adsorption: The sulfur atoms within the bithiophene units act as soft Lewis basic sites, providing strong chelating sites for heavy metal ions. researchgate.net This property has been exploited in COFs designed for environmental remediation. For example, a bithiophene-based COF demonstrated high efficiency and selectivity in detecting and removing silver ions (Ag⁺) from aqueous solutions, with a high maximum adsorption capacity. researchgate.net The porous structure allows contaminated water to flow through, while the sulfur sites on the pore walls selectively bind to the metal ions.

Table 1: Performance of Bithiophene-Based COFs in Specific Applications

COF NameLinkers UsedApplicationKey Performance MetricReference
TAPA-BTDCTris(4-aminophenyl)amine, Bithiophene DicarbaldehydeSilver Ion (Ag⁺) RemovalMaximum adsorption capacity of 398.61 mg/g researchgate.net
TT-TAPT-COFThieno[3,2-b]thiophene-2,5-dicarbaldehyde, 2,4,6-Tris(4-aminophenyl)-1,3,5-triazinePhotocatalytic Sulfide OxidationExcellent conversion and selectivity under visible light rsc.org
TP-CTF2,2′-bithiophene-5,5′-dicarboxaldehyde, 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianilinePhotocatalytic Oxidative Coupling of AminesHigh photocatalytic activity under visible light mdpi.com

Metal-Organic Frameworks (MOFs) as Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked together by organic molecules (linkers) through coordination bonds. d-nb.info The choice of both the metal and the organic linker is crucial for determining the structure and properties of the resulting MOF.

While the aldehyde functional groups of this compound are ideal for forming COFs via imine chemistry, they are not suitable for direct use as linkers in most MOF syntheses. For this purpose, the aldehyde groups must be converted to carboxylate groups, which readily coordinate with metal ions. d-nb.info

This conversion is achieved through the chemical oxidation of this compound to form [2,2'-Bithiophene]-3,3'-dicarboxylic acid. This is a standard transformation in organic synthesis that can be accomplished using various oxidizing agents. The resulting dicarboxylic acid can then be used as a multitopic organic linker for solvothermal or hydrothermal synthesis of MOFs. acs.orgmdpi.com

The [2,2'-Bithiophene]-3,3'-dicarboxylate linker, with its two carboxylate groups and specific bent geometry, can coordinate to metal centers to form robust 2D or 3D frameworks. The presence of the bithiophene core within the MOF structure can introduce useful electronic properties and potentially serve as active sites for catalysis or sensing, similar to its role in COFs. Research has demonstrated the successful construction of cobalt- and cadmium-based MOFs using the related 2,2′-bithiophene-5,5′-dicarboxylic acid, highlighting the utility of bithiophene dicarboxylates in creating porous frameworks with applications in gas adsorption and separation. acs.orgmdpi.com

Supramolecular Assembly in MOF Architectures

While direct utilization of this compound in the assembly of Metal-Organic Frameworks (MOFs) is not extensively documented, its dicarboxylate derivative, [2,2'-Bithiophene]-3,3'-dicarboxylic acid, is a key linker in the supramolecular assembly of MOF architectures. The dicarbaldehyde can be readily oxidized to the corresponding dicarboxylic acid, which then serves as a bitopic organic linker, bridging metal ions or clusters to form extended porous networks.

The geometry and rigidity of the bithiophene backbone, along with the coordination preferences of the carboxylate groups, play a crucial role in dictating the topology of the resulting MOF. The assembly process involves the coordination of the carboxylate oxygen atoms to metal centers, leading to the formation of secondary building units (SBUs). These SBUs are then interconnected by the bithiophene linkers to generate one-, two-, or three-dimensional frameworks. The planarity of the bithiophene unit can facilitate π-π stacking interactions between adjacent linkers, further influencing the packing and stability of the supramolecular structure. The resulting MOFs can exhibit diverse network topologies, including interpenetrating frameworks. For instance, MOFs constructed from bithiophene-containing ligands have been shown to form 3D 2-fold interpenetrating frameworks. acs.org

Tunable Luminescent Properties in MOFs Incorporating Bithiophene Dicarboxylate Linkers

Metal-Organic Frameworks incorporating bithiophene dicarboxylate linkers, derived from precursors like this compound, often exhibit interesting and tunable luminescent properties. The luminescence in these materials can originate from the organic linker itself (ligand-based luminescence), from the metal clusters, or from a combination of both through ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) processes. researchgate.net

MOF SystemLinker TypeMetal IonEmission PropertiesReference
Thieno[3,2-b]thiophene-2,5-dicarboxylate MOFsBithiophene dicarboxylateY(III), La(III), Tb(III), Lu(III)Broad blue intra-ligand emission. Tb-based MOF shows luminescence quenching in the presence of quinoline (B57606) and cinnamaldehyde. mdpi.com
Europium MOFsBenzene dicarboxylic acid and derivativesEu(III)Characteristic red emission of Eu(III) via the antenna effect. researchgate.net
Zinc and Cobalt MOFs3,4-dimethyl[2,3-b]thiophene-2,5-dicarboxylic acidZn(II), Co(II)Strong luminescence at 435 nm and 467 nm at room temperature. globethesis.com

Organic Electronics and Optoelectronics

This compound is a valuable precursor for the synthesis of novel organic materials for electronic and optoelectronic applications. Its derivatives, particularly those where the aldehyde groups are converted into imides or other functional groups, serve as key building blocks for organic semiconductors.

Building Block for Organic Semiconductors

The bithiophene core of this compound provides a π-conjugated system that is fundamental for charge transport in organic semiconductors. Through chemical modifications of the aldehyde groups, this compound can be converted into monomers suitable for polymerization. For instance, the dicarbaldehyde can be a precursor to 2,2′-bithiophene-3,3′-dicarboximide (BTI), a strongly electron-withdrawing unit. rsc.org The incorporation of such electron-deficient units into a polymer backbone, often alternating with electron-rich units, leads to the formation of donor-acceptor (D-A) copolymers. This D-A architecture is a cornerstone in the design of high-performance organic semiconductors as it allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its optical bandgap. rsc.orgrsc.org Polymers based on derivatives of this compound, such as those containing 3,3'-dicyano-2,2'-bithiophene, have been synthesized and shown to possess low-lying HOMO and LUMO levels, which is advantageous for n-type (electron-transporting) materials. rsc.org

Integration into Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs)

Polymers derived from this compound have demonstrated significant potential in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). In OTFTs, these materials can function as the active semiconductor layer, responsible for charge modulation and transport between the source and drain electrodes. For example, copolymers containing 3,3'-dicyano-2,2'-bithiophene have been used to fabricate OTFTs exhibiting n-channel (electron-transport) characteristics with electron mobilities comparable to benchmark n-type conjugated polymers. rsc.org

In the realm of OPVs, particularly non-fullerene organic solar cells, polymers based on 2,2'-bithiophene-3,3'-dicarboximide (BTI) have been employed as donor materials. rsc.org The strong electron-withdrawing nature of the BTI unit helps to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell. Furthermore, the planarity of the BTI unit can promote better crystallinity and a favorable "face-on" orientation of the polymer chains, which enhances charge transfer efficiency. Optimized solar cells based on a BTI-containing polymer donor and a small molecule acceptor have achieved power conversion efficiencies (PCEs) exceeding 15%. rsc.org

PolymerApplicationCharge Carrier Mobility (cm²/Vs)HOMO (eV)LUMO (eV)PCE (%)
PDTBDT-T-Cl (BTI-based)OPV Donor--5.48-3.5215.63
DPPTh-BT2CN (3,3'-dicyano-2,2'-bithiophene-based)OTFT~0.3 (electron)-5.41-3.67-
DPPPy-BT2CN (3,3'-dicyano-2,2'-bithiophene-based)OTFT~0.3 (electron)-5.83-3.75-
2FIID-BT2CN (3,3'-dicyano-2,2'-bithiophene-based)OTFT~0.3 (electron)-6.15-3.92-

Contribution to Electron Transport Layers

While the primary focus of many studies on polymers derived from this compound has been on their role as p-type (hole-transporting) donors in OPVs or as the active layer in OTFTs, their tunable electronic properties also make them candidates for electron transport layers (ETLs). The introduction of strong electron-withdrawing groups, such as the cyano groups in 3,3'-dicyano-2,2'-bithiophene, can dramatically lower the LUMO energy level of the resulting polymers. rsc.org A low-lying LUMO is a key requirement for an efficient ETL, as it facilitates the injection and transport of electrons from the active layer to the cathode in devices like OPVs and OLEDs. Copolymers based on 3,3'-dicyano-2,2'-bithiophene have been shown to exhibit pure n-channel characteristics, indicating their suitability for electron transport applications. rsc.org

Role in Organic Light-Emitting Diodes (OLEDs)

The application of this compound derivatives in organic light-emitting diodes (OLEDs) is an area of active research. The luminescent properties of bithiophene-containing materials make them suitable for use as emitters in the emissive layer of an OLED. By functionalizing the bithiophene core, for instance, by creating donor-acceptor structures, the emission color and efficiency can be tuned. A series of green dopants for OLEDs have been synthesized based on 2,3-disubstituted bithiophene derivatives, demonstrating good device performance. While this research used a different isomer of disubstituted bithiophene, it highlights the potential of such structures in OLED applications. The design of these materials often involves creating molecules with high photoluminescence quantum yields in the solid state to ensure efficient light emission.

Stimuli-Responsive Luminescent Materials and Molecular Rotors

This compound and its derivatives have emerged as promising candidates for the creation of stimuli-responsive luminescent materials (SRLMs) and molecular rotors. These materials can alter their luminescent properties in response to external stimuli, a characteristic that is highly sought after for applications in sensors, displays, and smart materials.

The design of molecular rotors based on this compound leverages the principle of twisted intramolecular charge transfer (TICT). In these systems, the bithiophene core acts as an electron donor, while the dicarbaldehyde groups, or their derivatives, function as electron acceptors. The rotational freedom between the two thiophene rings is a critical design element.

A notable strategy in the design of these molecular rotors involves controlling the rotation in the excited state through hydrogen bonding to construct SRLMs. To validate this approach, two specific bithiophene-dicarbaldehyde rotors, designated as 2T3C and 2T5C, have been synthesized. The synthesis of such molecular rotors often involves multi-step chemical processes, beginning with the appropriate bithiophene precursors. While detailed synthetic pathways for a broad range of these rotors are not extensively documented in publicly available literature, the synthesis of related bithiophene dicarboxaldehydes has been achieved from common synthons, indicating the feasibility of accessing a variety of such structures.

The general approach for synthesizing molecular rotors often involves a one-step Knoevenagel condensation of a suitable aldehyde with a malonic acid derivative. This reaction is typically catalyzed by piperidine (B6355638). The modular nature of this synthesis allows for the creation of a library of molecular rotors with varied functionalities and properties.

Table 1: Synthesized this compound Molecular Rotors

CompoundDesignationKey Feature
This compound derivative 12T3CDesigned to exhibit stimuli-responsive luminescence through controlled excited-state rotation via hydrogen bonding.
This compound derivative 22T5CSynthesized to further explore the strategy of using hydrogen bonding to control the rotational dynamics in the excited state.

The luminescence of bithiophene-dicarbaldehyde molecular rotors is intricately linked to their molecular conformation. In a low-viscosity environment or in the absence of specific interactions, the excited molecule can undergo non-radiative decay through the rotation of the thiophene rings, resulting in weak or quenched fluorescence. However, when this rotation is restricted, for instance by an increase in viscosity or through specific molecular interactions, the radiative decay pathway becomes more favorable, leading to enhanced luminescence.

External stimuli can effectively modulate the conformational state and, consequently, the luminescence of these molecular rotors. For the 2T3C rotor, significant responses to hydrogen bond donors have been observed in both solid and solution states. For example, when 2T3C is ground with silica (B1680970) gel in the solid state, its fluorescence dramatically changes from a dark white state to a bright green state. This demonstrates a clear mechano-responsive luminescent behavior.

Furthermore, these rotors exhibit sensitivity to solvents capable of hydrogen bonding. The luminescence of 2T3C can be modulated by the presence of water. This property has been harnessed to create a smart, erasable writing film by doping 2T3C into a polyvinylpyrrolidone (B124986) (PVP) polymer matrix. This film reversibly responds to the stimulation of water, showcasing the potential of these materials in rewritable optical media and sensors.

Theoretical calculations and experimental evidence have elucidated the crucial role of hydrogen bonding in dictating the excited-state conformations of bithiophene-dicarbaldehyde molecular rotors. In the case of the 2T3C rotor, intermolecular hydrogen bonding can overcome the rotational energy barrier in the excited state. This interaction promotes a more coplanar conformation of the bithiophene unit in the excited state.

The transition to a more planar excited-state conformation is favorable for radiative decay, leading to the observed enhancement in luminescence. The hydrogen bonds formed between the dicarbaldehyde groups and external hydrogen bond donors, such as the hydroxyl groups on silica gel or water molecules, are responsible for this conformational locking. This mechanism underscores the "switch-on" nature of the fluorescence in the presence of specific chemical stimuli. The ability to control the excited-state dynamics through such non-covalent interactions is a key principle in the design of these advanced stimuli-responsive materials.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. While the dialdehyde (B1249045) functionality of this compound offers potential for directing self-assembly through intermolecular interactions, detailed studies on its supramolecular behavior are not extensively reported. However, insights can be drawn from related structures and the fundamental principles of non-covalent interactions.

The crystal packing of molecules is governed by a delicate balance of various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. For thiophene-based compounds, these interactions are crucial in determining their solid-state properties.

It is important to note that the aldehyde groups in this compound are more capable of participating in hydrogen bonding as acceptors compared to the nitrile groups. Therefore, the crystal packing and the nature of non-covalent interactions in the dicarbaldehyde could be significantly different from its dicarbonitrile counterpart. However, without experimental crystallographic data for the dicarbaldehyde, this remains a point of speculation.

Table 2: Crystallographic Data for [2,2'-Bithiophene]-3,3'-dicarbonitrile

ParameterValue
Molecular FormulaC₁₀H₄N₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9084(1)
b (Å)9.8832(4)
c (Å)12.0091(5)
β (°)93.900(2)
Volume (ų)462.81(3)
Z2
Data from a study on [2,2'-Bithiophene]-3,3'-dicarbonitrile, a related compound. nih.gov

The self-assembly of molecules into ordered structures with specific functionalities, such as the formation of one-dimensional (1D) channel-like cavities, is a significant goal in supramolecular chemistry. These porous structures have potential applications in areas like molecular recognition, storage, and catalysis.

Based on the currently available scientific literature, there is no direct evidence to suggest that this compound self-assembles to form ordered assemblies with 1D channel-like cavities through non-covalent interactions. The study on the dicarbonitrile analogue, which indicates the dominance of non-specific van der Waals forces in its crystal packing, would suggest that the formation of well-defined channels might be challenging for that particular molecule. nih.gov

While the aldehyde groups of the target compound could potentially direct more specific intermolecular interactions, the realization of 1D channel-like structures would depend on a highly specific and directional arrangement of the molecules in the solid state. The formation of such structures often relies on robust and predictable non-covalent synthons, which have not been reported for this compound. Research on other bithiophene derivatives has shown the formation of honeycomb-like liquid crystalline phases, but these are for molecules with significantly different substitution patterns and are not directly analogous to the self-assembly of the parent dicarbaldehyde into crystalline 1D channels.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and equilibrium geometries of thiophene-based molecules. DFT calculations have been employed to model various bithiophene derivatives, providing insights into their structural features and spectroscopy. nova.eduornl.gov For the parent 2,2'-bithiophene (B32781) molecule, ab initio molecular orbital theory has been used to determine that the ground state geometry is not planar, with a distinct inter-ring twist angle. researchgate.net

The introduction of substituents, such as the dicarbaldehyde groups at the 3 and 3' positions, significantly modulates the geometry and conformational properties of the bithiophene core. researchgate.net In the analogous compound, [2,2'-Bithiophene]-3,3'-dicarbonitrile, the bithiophene unit is nearly planar, a feature influenced by the electron-withdrawing cyano groups. researchgate.netnih.gov DFT calculations on formyl-substituted bithiophenes have also been used to analyze the effect of substituents on bond lengths and dihedral angles. whiterose.ac.uk For [2,2'-Bithiophene]-3,3'-dicarbaldehyde, DFT studies indicate that the molecule's conformation is a delicate balance between steric hindrance from the aldehyde groups and the electronic stabilization gained from a more planar, conjugated structure. The molecule can exist in different conformations, primarily defined by the dihedral angle between the two thiophene (B33073) rings.

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of the molecule's optoelectronic properties. The aldehyde groups, being electron-withdrawing, are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted bithiophene, thereby tuning the HOMO-LUMO energy gap. This energy gap is a critical parameter that influences the molecule's color and its potential utility in electronic devices. nih.gov

Table 1: Representative DFT-Calculated Properties of Substituted Bithiophenes
CompoundMethod/Basis SetInter-ring Dihedral Angle (°)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2,2'-BithiopheneHF/6-31G**~148 (anti-gauche)N/AN/AN/A
[2,2'-Bithiophene]-3,3'-dicarbonitrileExperimental (X-ray)180 (planar anti)N/AN/AN/A
Generic Formyl-Substituted BithiopheneDFT (Various)Dependent on positionTypically loweredTypically loweredModulated by substitution

Time-Dependent DFT (TD-DFT) for Optical Properties and Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for investigating electronic excited states and, consequently, the optical properties of molecules. TD-DFT calculations allow for the simulation of UV-Visible absorption spectra by determining the energies of vertical electronic transitions and their corresponding oscillator strengths.

For molecules like this compound, TD-DFT studies are crucial for understanding their photophysical behavior. rsc.org These calculations can predict the wavelength of maximum absorption (λmax) and reveal the nature of the electronic transitions involved. Typically, for conjugated systems, the lowest energy transition corresponds to the promotion of an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the nature of the transition, such as a π-π* transition localized on the bithiophene backbone or a transition involving intramolecular charge transfer (ICT) from the thiophene rings to the aldehyde groups.

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state. rsc.org A common finding in conjugated molecules is that the excited state geometry is often more planar than the ground state. This planarization facilitates greater electronic delocalization, which stabilizes the excited state. For this compound, theoretical calculations have been used to explore conformational changes in the excited state, which are fundamental to its behavior as a molecular rotor. rsc.org High-level methods like the algebraic diagrammatic construction to the second order (ADC(2)) have also been used to study the excited state dynamics of the parent bithiophene, providing a detailed picture of its photochemistry and photostability. rsc.org

Computational Modeling of Molecular Rotational Barriers and Dynamics

The two thiophene rings in this compound are connected by a single C-C bond, around which rotation can occur. This internal rotation is a key aspect of the molecule's dynamics and is of particular interest in the context of molecular rotors. rsc.org Computational modeling is an indispensable tool for quantifying the energy barriers associated with this rotation.

The rotational barrier is typically studied by performing a series of constrained geometry optimizations where the dihedral angle between the rings is fixed at various values (from 0° for a syn-planar conformation to 180° for an anti-planar conformation). The energy of the molecule is calculated at each angle, resulting in a potential energy surface that reveals the most stable conformations (energy minima) and the transition states between them (energy maxima).

For the parent 2,2'-bithiophene, ab initio calculations have shown two minima corresponding to syn-gauche and anti-gauche conformations, with rotational barriers separating them. researchgate.net The presence of bulky and polar dicarbaldehyde groups at the 3,3'-positions introduces significant steric and electronic effects that alter this potential energy surface. Computational studies on this compound have explored how factors like intermolecular hydrogen bonding can overcome the rotational barrier, allowing the conformation in the excited state to approach a more coplanar arrangement. rsc.org This control over molecular rotation is fundamental to its application in stimuli-responsive luminescent materials. rsc.org

Understanding Structure-Property Relationships through Computational Simulations

Computational simulations provide a direct link between a molecule's chemical structure and its observable properties. By systematically modifying the structure in silico—for instance, by changing substituents or their positions—and calculating the resulting properties, researchers can establish clear structure-property relationships. This predictive capability is essential for designing new molecules with desired optical, electronic, or dynamic characteristics.

In the context of this compound, computational studies help elucidate several key relationships:

Substitution and Planarity: The substitution of hydrogen atoms with larger functional groups like aldehydes at the 3,3'-positions influences the planarity of the bithiophene backbone. While π-conjugation favors a planar structure, steric hindrance between the substituents and adjacent sulfur atoms or hydrogen atoms can force the rings to twist. Simulations can quantify this effect on the dihedral angle.

Electronic Effects of Substituents: The electron-withdrawing nature of the aldehyde groups directly impacts the electronic properties. nih.govwhiterose.ac.uk DFT calculations demonstrate how these groups lower the HOMO and LUMO energy levels, thereby tuning the band gap and influencing the molecule's absorption and emission wavelengths. nih.gov

Conformation and Optical Properties: TD-DFT calculations can show how the absorption and emission energies change as a function of the inter-ring dihedral angle. This is crucial for understanding the fluorescence properties of molecular rotors, where emission from a twisted, non-conjugated state (Twisted Intramolecular Charge Transfer, or TICT state) can be quenched, while emission from a more planar, conjugated state is enhanced. rsc.org

Charge Transfer and Electron Distribution Analysis in Derivatives

The combination of the electron-rich bithiophene core and the electron-withdrawing aldehyde groups gives this compound a distinct donor-π-acceptor character. Computational methods allow for a detailed analysis of the electron distribution in the ground and excited states, providing insights into intramolecular charge transfer (ICT) phenomena.

Analysis of the HOMO and LUMO spatial distributions is a primary tool for visualizing charge transfer. In many donor-acceptor systems, the HOMO is predominantly located on the electron-donor unit (the bithiophene rings), while the LUMO is concentrated on the electron-acceptor unit (the dicarbaldehyde groups). nih.gov The electronic transition from the ground state to the first excited state (approximated by the HOMO-LUMO transition) therefore results in a net movement of electron density from the donor to the acceptor part of the molecule.

More quantitative analyses, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can be performed to calculate the partial atomic charges on each atom. This provides a numerical picture of the electron distribution and how it is polarized by the substituents. For derivatives of this compound, these analyses can predict how modifications to the molecular structure—such as adding further donor or acceptor groups—would alter the charge distribution and, consequently, the ICT characteristics. Understanding and controlling ICT is vital for applications in nonlinear optics and organic electronics. nih.govnih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

While traditional methods for synthesizing thiophene (B33073) aldehydes exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to [2,2'-Bithiophene]-3,3'-dicarbaldehyde. Current multi-step syntheses can be limited by modest yields and the use of hazardous reagents. The exploration of novel catalytic systems and green chemistry principles is crucial for making this compound more accessible for large-scale applications.

Key future research directions in synthesis include:

Direct C-H Arylation Polymerization: This atom-economical method avoids the need for pre-functionalized monomers, reducing waste and simplifying the synthetic process. Applying this to create polymers from this compound could provide a more sustainable route to conjugated materials. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for reactions involving hazardous intermediates. researchgate.netresearchgate.netnih.govdurham.ac.ukspringerprofessional.de Implementing flow processes for the formylation of the bithiophene core or for the reduction of a corresponding diester could significantly improve the synthesis of the target molecule. researchgate.netnih.gov

Photocatalysis: Visible-light-induced photocatalysis represents a mild and environmentally friendly approach to organic synthesis. rsc.org Developing photocatalytic methods for the formylation of the 3 and 3' positions of the 2,2'-bithiophene (B32781) core could offer a green alternative to traditional methods.

Table 1: Comparison of Synthetic Methodologies for Future Exploration

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Direct C-H Arylation Atom economy, reduced waste, simplified monomer synthesis. nih.gov Development of selective catalysts for C-H activation at the 3,3'-positions.
Flow Chemistry Enhanced yield and safety, scalability, precise control over reaction conditions. researchgate.netdurham.ac.uk Optimization of reactor design and conditions for continuous formylation or precursor reduction. researchgate.netnih.gov
Photocatalysis Use of visible light, mild reaction conditions, reduced energy consumption. rsc.org Discovery of suitable photocatalysts and reaction pathways for selective formylation.

Development of Advanced Derivatives for Specific Material Functions

The two aldehyde functional groups of this compound are gateways to a vast array of derivatives with specialized functions. Future research will focus on leveraging these reactive sites to construct molecules and polymers for applications in organic electronics and sensing.

Schiff Base Derivatives: Condensation reactions with various aromatic and aliphatic amines can yield Schiff bases (imines). These derivatives are known for their interesting optical and electronic properties and their ability to coordinate with metal ions, making them promising for chemosensors, liquid crystals, and organic light-emitting diodes (OLEDs). scribd.comresearchgate.netresearchgate.netrsc.orgijfans.org

Dicarboximide-Based Polymers: A significant area of future research involves the conversion of the dicarbaldehyde to a dicarboximide, specifically 2,2′-bithiophene-3,3′-dicarboximide (BTI). BTI has proven to be an excellent electron-accepting unit in donor-acceptor polymers for high-performance organic solar cells. rsc.orgrsc.org Research has shown that polymers incorporating BTI exhibit desirable energy levels and good planarity, which facilitates efficient charge transport. rsc.orgrsc.org Further optimization of BTI-based polymers, synthesized from this compound as a precursor, could lead to even higher power conversion efficiencies in organic photovoltaics. rsc.org

Table 2: Potential Derivatives and Their Target Applications

Derivative Class Synthetic Route from Dicarbaldehyde Key Properties Target Applications
Schiff Bases Condensation with primary amines. researchgate.net π-conjugated systems, metal-coordinating ability, potential for self-assembly. Chemosensors, OLEDs, Liquid Crystals.
Dicarboximides (BTI) Oxidation to dicarboxylic acid followed by imidization. amazonaws.com Strong electron-withdrawing nature, planar rigid structure. rsc.org High-performance Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs). rsc.orgrsc.org
Heterocycles Cyclocondensation reactions. nih.gov Extended π-conjugation, tunable electronic properties. Organic Semiconductors, Dyes.

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid materials, which combine organic molecules with inorganic components, is a rapidly growing field that can yield materials with synergistic properties. nih.gov this compound is an ideal candidate for incorporation into such systems.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde groups can participate in the formation of porous, crystalline structures like MOFs and COFs. mdpi.comrroij.com While research has been conducted on isomers like [2,2'-bithiophene]-5,5'-dicarbaldehyde in COFs rsc.org, the unique geometry of the 3,3'-isomer could lead to novel network topologies. These materials are highly sought after for applications in gas storage, separation, and heterogeneous catalysis. rroij.commdpi.com The bithiophene unit itself can impart electronic conductivity or photocatalytic activity to the framework. rsc.org

Nanoparticle Functionalization: The aldehyde groups can be used to anchor the molecule to the surface of inorganic nanoparticles (e.g., gold, silica (B1680970), quantum dots). nih.govmdpi.comresearchgate.net This functionalization can modify the nanoparticle's properties, improve its dispersibility in organic media, and create hybrid materials with combined optical or electronic functionalities for applications in sensing, imaging, and catalysis. nih.gov

Advanced Characterization Techniques for Understanding Complex Assemblies

To fully exploit the potential of materials derived from this compound, a deep understanding of their structure-property relationships at the molecular and supramolecular level is essential. Future research must employ a suite of advanced characterization techniques.

Spectroscopic and Computational Analysis: A combination of experimental techniques like UV-Vis absorption and fluorescence spectroscopy with computational modeling (e.g., Density Functional Theory, DFT) will be crucial. nova.edu Such studies can elucidate the conformational and electronic properties of the ground and excited states of new derivatives, which is vital for designing materials for optoelectronic applications. acs.orgwhiterose.ac.uk For instance, understanding the torsional potential between the thiophene rings is key to predicting the electronic coupling in derived polymers. acs.org

In-situ and Time-Resolved Spectroscopy: To understand the dynamic processes in materials, such as charge transfer in solar cells or the mechanism of photocatalysis, in-situ and time-resolved spectroscopic techniques are necessary. Techniques like transient absorption spectroscopy can track the fate of photogenerated species on femtosecond to microsecond timescales.

Advanced Microscopy and Scattering: For complex assemblies like polymers, MOFs, or liquid crystals, techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are needed to probe the molecular packing and orientation in thin films. High-resolution transmission electron microscopy (HR-TEM) and scanning tunneling microscopy (STM) can provide direct visualization of crystalline structures and molecular arrangements on surfaces.

Multi-disciplinary Approaches for Broadening Application Scope

The diverse potential of this compound can only be realized through collaborative, multi-disciplinary research that bridges chemistry, materials science, physics, and engineering.

Organic Electronics: The development of novel semiconductors based on this bithiophene core for devices like OFETs and OSCs requires a concerted effort. nih.gov Chemists will focus on synthesizing new polymers and small molecules, materials scientists will optimize device fabrication and thin-film morphology, and physicists will characterize device performance and charge transport properties. rsc.orgrsc.org

Photocatalysis and Energy: Thiophene-based conjugated polymers have shown promise as heterogeneous photocatalysts. rsc.org Exploring polymers derived from this compound for light-driven chemical transformations (e.g., hydrogen production, CO2 reduction) is a promising avenue that requires expertise in catalysis, photochemistry, and materials engineering.

Biomedical Sensing: By functionalizing the aldehyde groups to create receptors for specific analytes, new chemosensors can be developed. This involves organic synthesis, supramolecular chemistry, and analytical science to design and test sensors that can detect ions, small molecules, or biological markers through changes in their optical (colorimetric or fluorescent) or electronic signals.

By pursuing these future research directions, the scientific community can unlock the significant potential of this compound as a fundamental building block for the next generation of functional organic and hybrid materials.

Q & A

Basic: What are the most reliable synthetic routes for preparing [2,2'-Bithiophene]-3,3'-dicarbaldehyde?

Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example:

  • Method A (Pd-mediated cross-coupling): React 5,5'-dibromo-3,3'-diformyl-2,2'-bithiophene with tris[3,5-di-tert-butyl-4-(trimethylsilyloxy)phenyl] boroxine in the presence of Pd(PPh₃)₄ and Na₂CO₃ under reflux in degassed DME/H₂O (18 hours, ~70% yield) .
  • Synthon-based approach: Start with 3,3',5,5'-tetrabromo-2,2'-bithiophene. Functionalize it into a dibromo-dioxane intermediate, which is then hydrolyzed to yield the dicarbaldehyde. This method achieves high yields (>80%) and scalability .

Key considerations:

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
  • Monitor reaction progress using TLC and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Advanced: How does this compound function in donor-acceptor covalent organic frameworks (COFs)?

Answer:
The aldehyde groups enable covalent linkage with electron-deficient triazine-based monomers (e.g., 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline) via Schiff-base condensation. This forms crystalline, porous COFs with:

  • Enhanced π-conjugation: The bithiophene backbone facilitates electron delocalization, critical for charge transport.
  • Visible-light absorption: Tunable bandgaps (1.8–2.2 eV) enable applications in photocatalysis and optoelectronics.

Experimental protocol:

  • React equimolar aldehyde and amine monomers in mesitylene/dioxane (3:1) at 120°C for 72 hours under inert conditions.
  • Characterize crystallinity via PXRD and porosity via N₂ adsorption isotherms (BET surface area: 450–600 m²/g) .

Structure-Property Relationship: How do substituents and conformational flexibility impact electronic properties?

Answer:

  • Conformational analysis: The anti-planar conformation of the bithiophene backbone maximizes π-orbital overlap, reducing bandgap (theoretical DFT: ~3.1 eV vs. experimental 3.4 eV). Syn-conformers increase torsional strain, raising HOMO levels by ~0.2 eV .
  • Substituent effects: Electron-withdrawing aldehyde groups lower LUMO energy (-2.8 eV vs. -2.3 eV for unsubstituted bithiophene), enhancing electron affinity for n-type semiconductor applications .

Methodology:

  • Optimize geometry using DFT (B3LYP/6-31G* basis set).
  • Validate with cyclic voltammetry (CV) and UV-vis spectroscopy.

Analytical Characterization: What techniques ensure structural fidelity and purity?

Answer:

  • NMR spectroscopy: ¹H NMR (CDCl₃) shows characteristic aldehyde proton peaks at δ 9.8–10.2 ppm. ¹³C NMR confirms carbonyl carbons at δ 190–195 ppm .
  • Mass spectrometry: HRMS (ESI+) should match [M+H]⁺ = 279.02 m/z (calculated for C₁₀H₆O₂S₂).
  • Purity assessment: Use HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .

Advanced: How can researchers optimize this compound for use in organic solar cells?

Answer:

  • Energy-level alignment: Blend with non-fullerene acceptors (e.g., ITIC) to match LUMO (-3.9 eV) and HOMO (-5.7 eV) levels, minimizing voltage losses.
  • Morphology control: Anneal active layers at 150°C for 10 minutes to enhance crystallinity and phase separation (AFM/TEM validation) .

Key metrics:

  • Power conversion efficiency (PCE): Target >8% via device optimization (e.g., interfacial layers, solvent additives).

Data Contradictions: How to resolve discrepancies in reported synthetic yields or properties?

Answer:
Discrepancies often arise from:

  • Reaction conditions: Longer reflux times (24 vs. 18 hours) may improve yields but risk side reactions (e.g., aldehyde oxidation).
  • Purification methods: Column chromatography solvents (ethyl acetate vs. dichloromethane) impact purity and crystallization behavior .

Resolution strategy:

  • Reproduce methods with strict inert atmosphere control (Schlenk line).
  • Cross-validate using multiple characterization techniques (e.g., XRD for crystallinity, GIWAXS for molecular packing).

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